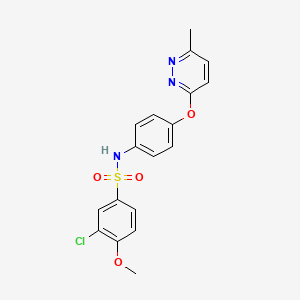![molecular formula C14H9Cl2N3O B2965634 N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 880853-77-0](/img/structure/B2965634.png)
N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the benzimidazole family . Benzimidazole is a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . It has been studied in medicinal chemistry due to its remarkable medicinal and pharmacological properties .
Molecular Structure Analysis
Benzimidazole has a heterocyclic pharmacophore . It resembles naturally occurring purine nucleotides . The exact molecular structure of “N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide” is not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Anticonvulsant Activity
The compound has been synthesized and evaluated for its anticonvulsant activity. It was found to have a strong anticonvulsant potential in the model of pentylenetetrazole induced (PTZ) seizures in mice .
Affinity to GABAergic Biotargets
The compound has been studied for its affinity to GABAergic biotargets. This research is significant because it can help in the development of new drugs for neurological disorders .
Synthesis of 1-benzylsubstituted Derivatives
The compound has been used in the synthesis of 1-benzylsubstituted derivatives. These derivatives have potential applications in various fields of medicinal chemistry .
Structural and Conformational Analysis
The compound has been subjected to structural and conformational analysis. This research can provide valuable insights into the properties and behavior of the compound .
Synthesis of Pyrazolo Derivatives
The compound has been used in the synthesis of pyrazolo derivatives. These derivatives have been found to possess various biological activities, making them promising objects for research in pharmaceutics .
Synthesis of Important Triazolinone Herbicide Sulfentrazone
The compound is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone. This herbicide has outstanding efficacy against annual broad-leaved weeds, grasses, and sedges .
Mecanismo De Acción
Target of Action
The compound N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
It is believed to interact with its targets, causing changes that lead to the death of the parasites . The compound is thought to inhibit the growth of the parasites by interfering with their metabolic processes .
Biochemical Pathways
It is believed that the compound interferes with the metabolic processes of the parasites, leading to their death
Pharmacokinetics
It is known that the compound has a high degree of bioavailability . This means that a significant portion of the compound is able to reach its intended targets in the body, making it an effective treatment for diseases caused by the targeted parasites .
Result of Action
The result of the action of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is the death of the targeted parasites, leading to the resolution of the diseases they cause . By inhibiting the growth of the parasites, the compound effectively treats the diseases and alleviates the symptoms associated with them .
Action Environment
The action of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-2-4-11(10(16)6-9)19-14(20)8-1-3-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAVDNJDBYNYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)
![N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2965556.png)


![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)



![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
